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Introduction
DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the experimental

manipulation of intracellular calcium concentrations ([Ca²⁺]i). This molecule binds Ca²⁺ with

high affinity in its inactive state. Upon photolysis with ultraviolet (UV) light, DM-Nitrophen

undergoes rapid structural changes, drastically reducing its affinity for Ca²⁺ and leading to a

swift and localized release of the ion. This unique property allows researchers to precisely

control the timing and location of [Ca²⁺]i increases, making it an invaluable tool for investigating

a wide array of Ca²⁺-dependent cellular processes, including neurotransmission, muscle

contraction, and signal transduction.[1][2][3] This guide provides an in-depth overview of DM-

Nitrophen's properties, experimental protocols for its use, and its role in advancing our

understanding of cell biology.

Core Concepts and Mechanism of Action
DM-Nitrophen, chemically known as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-

tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, is a derivative of the Ca²⁺ chelator EDTA.[3]

In its caged form, it sequesters Ca²⁺ ions, rendering them biologically inert. The release of Ca²⁺

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13915061#bc-rfq
https://journals.physiology.org/doi/full/10.1152/physiologyonline.1998.13.5.251
https://www.researchgate.net/publication/6174123_Caged_compounds_Photorelease_technology_for_control_of_cellular_chemistry_and_physiology
https://web.math.princeton.edu/~sswang/literature_general_unsorted/PNAS-1988-Kaplan-6571-5.pdf
https://web.math.princeton.edu/~sswang/literature_general_unsorted/PNAS-1988-Kaplan-6571-5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13915061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


is initiated by a pulse of UV light, typically in the 350-360 nm range, which cleaves the

molecule.[1][3] This photo-activation is rapid, occurring on a microsecond to millisecond

timescale, allowing for the study of fast cellular events.[4][5][6]

A critical consideration when using DM-Nitrophen is its significant affinity for magnesium

(Mg²⁺), an ion abundant in the cytoplasm.[5][7] This means that in a cellular environment, a

substantial fraction of DM-Nitrophen will be bound to Mg²⁺. This can complicate experiments

aimed at precisely controlling Ca²⁺ levels, a factor that led to the development of other caged

Ca²⁺ compounds with higher selectivity, such as NP-EGTA.[8][9] However, DM-Nitrophen's

rapid uncaging kinetics and high quantum yield make it a superior choice for applications

where very fast and large increases in [Ca²⁺] are required.[4]

Quantitative Data
The following tables summarize the key quantitative properties of DM-Nitrophen, facilitating

comparison with other caged compounds and aiding in experimental design.

Table 1: Dissociation Constants (Kd) of DM-Nitrophen and its Photoproducts

Ion
DM-Nitrophen (pre-
photolysis)

Photoproducts (post-
photolysis)

Ca²⁺ 5 nM[4] 3 mM[4]

Mg²⁺ 2.5 µM[3] Not specified

Table 2: Photolysis and Kinetic Properties of DM-Nitrophen

Property Value

Quantum Yield (Φ) 0.18[4]

Rate of Ca²⁺ Release 38,000 s⁻¹[5][6]

Two-Photon Action Cross-Section (δu) at 730

nm
~0.013 GM[10]

Uncaging Time Constants (τ)
τ_fast = 75 ± 11 µs (67 ± 3%)τ_slow_ = 1.0 ±

0.1 ms[11]
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Experimental Protocols
General Workflow for Calcium Uncaging Experiments
The following is a generalized protocol for using DM-Nitrophen to induce and monitor changes

in intracellular Ca²⁺. Specific parameters will need to be optimized for different cell types and

experimental questions.

1. Preparation of DM-Nitrophen Stock Solution:

Dissolve DM-Nitrophen in a suitable buffer (e.g., a potassium-based intracellular-like

solution) to a stock concentration of 15-20 mM.[4]

Determine the precise concentration by measuring its absorbance at 350 nm using an

extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[4]

To prepare a Ca²⁺-loaded DM-Nitrophen solution, add a specific amount of CaCl₂ to achieve

the desired Ca²⁺:chelator ratio. The initial free [Ca²⁺] can be titrated to ensure a high

percentage of DM-Nitrophen is Ca²⁺-bound.[4]

2. Cell Loading:

Microinjection: For larger cells like neurons or oocytes, DM-Nitrophen can be loaded via

microinjection. This method allows for precise control over the intracellular concentration.[12]

[13] The estimated intracellular concentration of DM-Nitrophen can be between 2 and 10

mM.[14]

Patch Pipette Dialysis: During whole-cell patch-clamp recordings, DM-Nitrophen can be

included in the pipette solution and allowed to dialyze into the cell.[8][15]

3. Photolysis (Uncaging):

Light Source: A UV light source capable of delivering high-intensity flashes is required. This

can be a flash lamp, a UV laser, or the output of a frequency-doubled ruby laser (347 nm).[1]

[3] For two-photon uncaging, a Ti:sapphire laser tuned to around 730 nm is used.[10]

Light Delivery: The light is typically delivered through the objective of a microscope, allowing

for precise spatial control over the uncaging event.[1][16]
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Calibration: The amount of Ca²⁺ released is dependent on the light intensity and duration. It

is crucial to calibrate the photolysis system to achieve desired changes in [Ca²⁺]i.[17][18]

4. Monitoring Intracellular Calcium:

Fluorescent Indicators: Co-load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-3, Fura-

2, or Oregon Green BAPTA-5N) to monitor the changes in [Ca²⁺]i following photolysis.[4][13]

[18]

Imaging: Use a fluorescence microscope, often a confocal or two-photon microscope, to

record the fluorescence changes of the indicator dye with high temporal and spatial

resolution.[18]

5. Data Analysis:

The recorded fluorescence signals are converted to [Ca²⁺]i values using established

calibration methods for the specific indicator dye used.

The kinetics and amplitude of the Ca²⁺ transient can then be correlated with the

physiological response being measured (e.g., transmitter release, muscle contraction, or

channel activation).[3][12]
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Caption: DM-Nitrophen-mediated Ca²⁺ uncaging triggers synaptic vesicle fusion and

neurotransmitter release.
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Caption: A typical experimental workflow for studying cellular physiology using DM-Nitrophen.
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Applications in Cell Biology
The ability to generate rapid and controlled increases in intracellular Ca²⁺ has made DM-

Nitrophen a powerful tool in various areas of cell biology.

Neuroscience: DM-Nitrophen has been instrumental in elucidating the role of Ca²⁺ in

neurotransmitter release. By uncaging Ca²⁺ in presynaptic terminals, researchers have been

able to bypass voltage-gated Ca²⁺ channels and directly study the Ca²⁺-dependence of

vesicle fusion and release kinetics.[12][13][19] These studies have provided quantitative

insights into the cooperativity of Ca²⁺ in triggering exocytosis.[12]

Muscle Physiology: Early applications of DM-Nitrophen involved studying excitation-

contraction coupling in muscle fibers. Photolytic release of Ca²⁺ within skinned muscle fibers

allowed for the direct activation of the contractile machinery, enabling the study of the

kinetics of force generation.[1][3]

Ion Channel Regulation: DM-Nitrophen has been used to investigate the Ca²⁺-dependent

regulation of various ion channels. For instance, uncaging Ca²⁺ near Ca²⁺-activated

channels allows for the study of their activation kinetics and pharmacology in a controlled

manner.[15] It has also been used to study the effects of Mg²⁺ on ion channel function.[20]

[21]

Limitations and Alternatives
The primary limitation of DM-Nitrophen is its high affinity for Mg²⁺, which can lead to

unintended changes in intracellular Mg²⁺ concentration and complicate the interpretation of

results in a physiological context.[5][7] For experiments where Mg²⁺ interference is a significant

concern, NP-EGTA, which has a much lower affinity for Mg²⁺, is a preferable alternative.[8][9]

However, NP-EGTA exhibits slower Ca²⁺ release kinetics compared to DM-Nitrophen.[4][8]

The choice between DM-Nitrophen and other caged Ca²⁺ compounds ultimately depends on

the specific requirements of the experiment, balancing the need for rapid Ca²⁺ release against

the potential for Mg²⁺-related artifacts.

Conclusion
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DM-Nitrophen remains a cornerstone tool in cell biology for the controlled release of

intracellular calcium. Its ability to induce rapid and localized increases in [Ca²⁺]i has provided

invaluable insights into a multitude of Ca²⁺-dependent processes. While its affinity for Mg²⁺

necessitates careful experimental design and consideration of alternative chelators, its fast

kinetics and high quantum yield ensure its continued relevance for researchers seeking to

dissect the intricate roles of calcium in cellular function. By understanding its properties and

employing rigorous experimental protocols, scientists can continue to leverage DM-Nitrophen

to unravel the complex and dynamic world of intracellular signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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